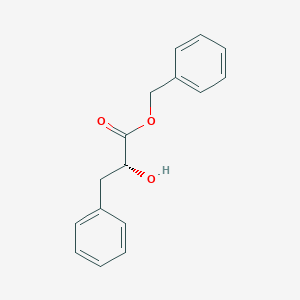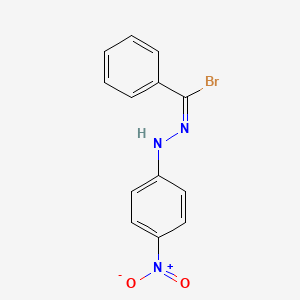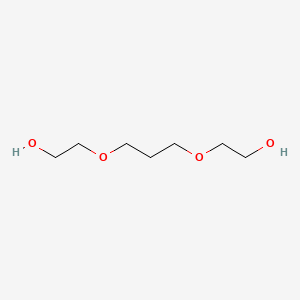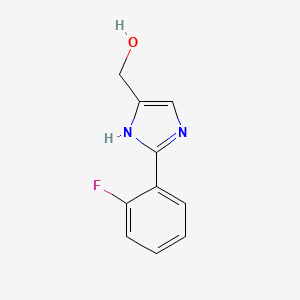
(2-(2-Fluorophényl)-1H-imidazol-5-yl)méthanol
Vue d'ensemble
Description
(2-(2-Fluorophenyl)-1H-imidazol-5-yl)methanol is an organic compound that features a fluorophenyl group attached to an imidazole ring, with a methanol group at the 5-position of the imidazole
Applications De Recherche Scientifique
(2-(2-Fluorophenyl)-1H-imidazol-5-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, often resulting in changes in cellular processes . For instance, some indole derivatives were found as potential inhibitors of cholinesterase activity .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
It’s worth noting that the bioavailability of similar compounds can be influenced by factors such as their stability, solubility, and the presence of functional groups that can interact with biological molecules .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it’s likely that this compound could have diverse effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of (2-(2-Fluorophenyl)-1H-imidazol-5-yl)methanol can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, a common method for forming carbon-carbon bonds in organic compounds, is known to be influenced by factors such as temperature, pH, and the presence of certain catalysts . Additionally, the stability of similar compounds can be influenced by factors such as light, heat, and the presence of oxygen .
Analyse Biochimique
Biochemical Properties
(2-(2-Fluorophenyl)-1H-imidazol-5-yl)methanol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous substances. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of (2-(2-Fluorophenyl)-1H-imidazol-5-yl)methanol on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases, which are key regulators of cell signaling pathways. Additionally, (2-(2-Fluorophenyl)-1H-imidazol-5-yl)methanol can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, (2-(2-Fluorophenyl)-1H-imidazol-5-yl)methanol exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For instance, this compound has been shown to inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, (2-(2-Fluorophenyl)-1H-imidazol-5-yl)methanol can influence gene expression by binding to DNA or RNA, affecting the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-(2-Fluorophenyl)-1H-imidazol-5-yl)methanol can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that (2-(2-Fluorophenyl)-1H-imidazol-5-yl)methanol is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and function, which can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of (2-(2-Fluorophenyl)-1H-imidazol-5-yl)methanol vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cellular function and promoting cell survival. At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage range leads to optimal effects, while doses outside this range result in diminished efficacy or increased toxicity .
Metabolic Pathways
(2-(2-Fluorophenyl)-1H-imidazol-5-yl)methanol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its biotransformation into various metabolites. These metabolic reactions can influence the overall activity and function of the compound. Additionally, (2-(2-Fluorophenyl)-1H-imidazol-5-yl)methanol can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of (2-(2-Fluorophenyl)-1H-imidazol-5-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, (2-(2-Fluorophenyl)-1H-imidazol-5-yl)methanol can be transported across cell membranes by specific transporters, influencing its intracellular concentration and activity .
Subcellular Localization
The subcellular localization of (2-(2-Fluorophenyl)-1H-imidazol-5-yl)methanol is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, (2-(2-Fluorophenyl)-1H-imidazol-5-yl)methanol can be localized to the nucleus, where it interacts with DNA and transcription factors to regulate gene expression. Additionally, it can be targeted to the mitochondria, influencing cellular metabolism and energy production .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Fluorophenyl)-1H-imidazol-5-yl)methanol typically involves the reaction of 2-fluorobenzaldehyde with imidazole under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The resulting intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(2-Fluorophenyl)-1H-imidazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(2-fluorophenyl)-1H-imidazole-5-carboxylic acid.
Reduction: Formation of 2-(2-fluorophenyl)-1H-imidazole.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Fluorophenyl)methanol: Lacks the imidazole ring, making it less versatile in biological applications.
(2-(2-Fluorophenyl)-1H-imidazole): Lacks the methanol group, affecting its solubility and reactivity.
(2-(2-Fluorophenyl)-1H-imidazol-4-yl)methanol: Similar structure but with the methanol group at a different position, leading to different chemical properties.
Uniqueness
(2-(2-Fluorophenyl)-1H-imidazol-5-yl)methanol is unique due to the combination of the fluorophenyl group and the imidazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
[2-(2-fluorophenyl)-1H-imidazol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c11-9-4-2-1-3-8(9)10-12-5-7(6-14)13-10/h1-5,14H,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJZSYGWJLLISN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(N2)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433750 | |
| Record name | (2-(2-Fluorophenyl)-1H-imidazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
906477-25-6 | |
| Record name | (2-(2-Fluorophenyl)-1H-imidazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


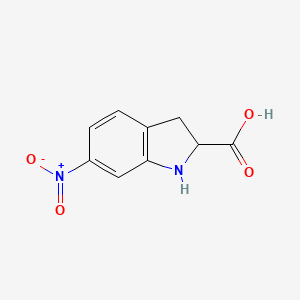
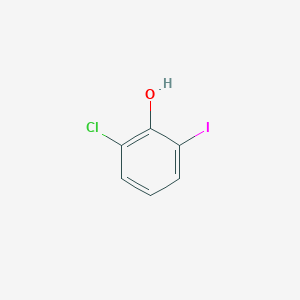
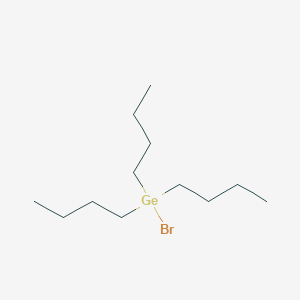

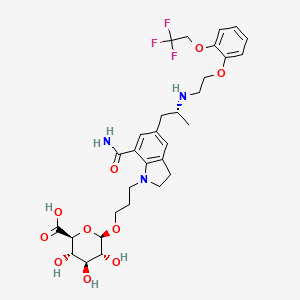
![[2,3'-Bipyridin]-6-amine](/img/structure/B1600252.png)

![(1H-Benzo[D]imidazol-5-YL)methanamine](/img/structure/B1600254.png)
![2-[4-(Trifluoromethyl)phenyl]oxirane](/img/structure/B1600255.png)
